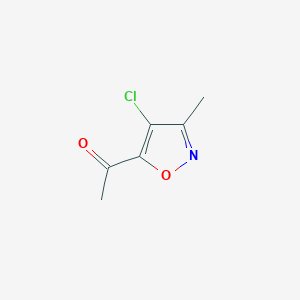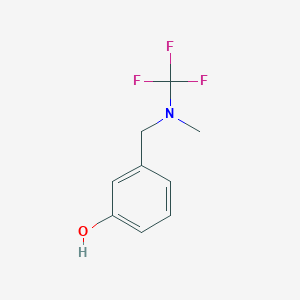
Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- is a complex organic compound with a unique tetracyclic structure. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- typically involves the cyclization of cycloheptatriene derivatives. One common method includes the following steps :
Starting Material: Cycloheptatriene.
Intermediate Formation: The cycloheptatriene undergoes a series of reactions to form dimethyl tetracyclo[3.3.2.02,4.06,8]dec-9-ene-2,4-dicarboxylate.
Cyclization: The intermediate is then subjected to thermal or photochemical conditions to induce cyclization, resulting in the formation of the tetracyclic compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes .
Applications De Recherche Scientifique
Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- has several applications in scientific research:
Chemistry: Used as a model compound to study cyclization reactions and the stability of tetracyclic structures.
Material Science: Investigated for its potential use in the development of new materials with unique mechanical properties.
Biology and Medicine: Explored for its potential biological activity and as a scaffold for drug development
Mécanisme D'action
The mechanism of action of Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- involves its interaction with molecular targets through its unique tetracyclic structure. This interaction can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound’s structure may allow it to bind to specific enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tricyclo(3.2.1.02,4)oct-6-ene: Another polycyclic compound with a similar structure but fewer rings.
Dimethyl tetracyclo(3.3.2.02,4.06,8)dec-9-ene-2,4-dicarboxylate: A derivative of the compound with additional functional groups.
Uniqueness
Tetracyclo(3.3.2.02,4.06,8)dec-9-ene, (1alpha,4alpha,6alpha,8alpha)- is unique due to its highly strained tetracyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of ring strain and for developing new materials and drugs .
Propriétés
Numéro CAS |
27335-51-9 |
|---|---|
Formule moléculaire |
C10H12 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
tetracyclo[3.3.2.02,4.06,8]dec-9-ene |
InChI |
InChI=1S/C10H12/c1-2-6-9-3-7(9)5(1)8-4-10(6)8/h1-2,5-10H,3-4H2 |
Clé InChI |
XBVRONSHRYAOJQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2C1C3C=CC2C4C3C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


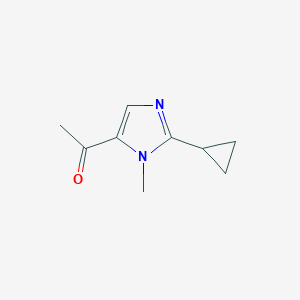
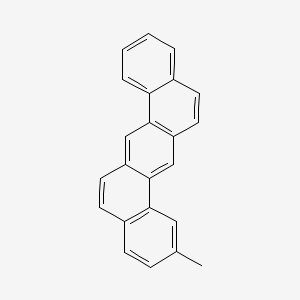
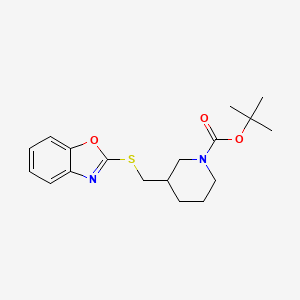
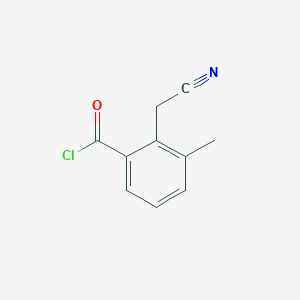
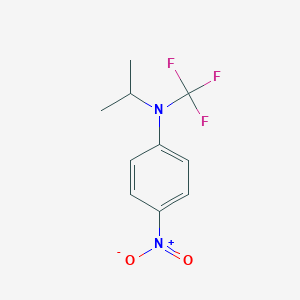
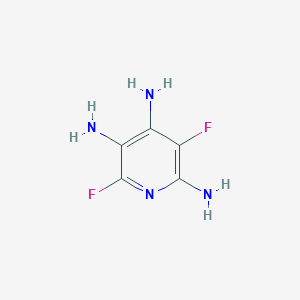
![4-[(3-chlorophenyl)Methylene]piperidine](/img/structure/B13961619.png)
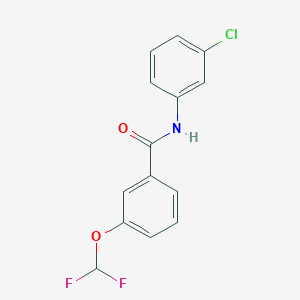
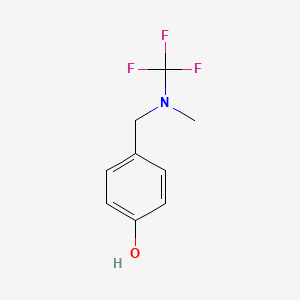
![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)
